4-Ethynylbenzenesulfonamide
Overview
Description
4-ethynyl benzene sulfonamide is an organic compound that features a benzene ring substituted with an ethynyl group and a sulfonamide group. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties, which include a terminal alkynyl group and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl benzene sulfonamide typically involves multiple steps. One common method starts with anti-4-chlorosulfonyl cinnamic acid as the raw material. This compound undergoes an addition reaction with liquid bromine in acetic acid to form 3-(4-chlorosulfonyl phenyl)-2,3-dibromo propionic acid. This intermediate is then treated with N,N-dimethylformamide as a solvent and ammonia or an aliphatic amine, or a mixture of aromatic amine and triethylamine, under microwave conditions for 0.5 to 1 minute. The resulting intermediate, 4-(2-bromo ethylene) benzene sulfonamide, is then subjected to sulfonamidation and decarboxylation. Finally, sodium ethoxide is added directly to the reaction system at 60 to 80°C to yield 4-ethynyl benzene sulfonamide .
Industrial Production Methods
In industrial settings, the production of 4-ethynyl benzene sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The one-pot synthesis method, which avoids the need to isolate intermediates, is particularly advantageous for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-ethynyl benzene sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The terminal alkynyl group can engage in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and thiols can react with the sulfonamide group.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with alkynes can yield substituted aromatic compounds .
Scientific Research Applications
4-ethynyl benzene sulfonamide has significant applications in various fields:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the formation of aromatic heterocycles such as triazoles.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethynyl benzene sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ethynyl group can participate in covalent bonding with target proteins. These interactions can disrupt biological pathways, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: Similar to 4-ethynyl benzene sulfonamide but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the ethynyl group.
4-ethynyl aniline: Similar structure but with an amino group instead of a sulfonamide group.
Uniqueness
4-ethynyl benzene sulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups, which confer distinct reactivity and bioactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications .
Biological Activity
4-Ethynylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, as well as possessing antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features an ethynyl group attached to a benzene ring, which is further linked to a sulfonamide functional group. This unique structure contributes to its biological activity and interaction with various biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of sulfonamide compounds were synthesized and tested for their inhibitory effects on the V600EBRAF mutant kinase, a key target in melanoma treatment. Among these compounds, those with the sulfonamide moiety exhibited significant inhibitory activity against cancer cell lines.
Table 1: Inhibitory Activity of Sulfonamide Derivatives on V600EBRAF
Compound ID | IC50 (µM) | % Inhibition |
---|---|---|
12e | 0.49 | 99 |
12i | 0.75 | 98 |
12l | 0.90 | 97 |
12m | 1.50 | 51 |
The compound 12e demonstrated the highest potency with an IC50 value of 0.49 µM , indicating strong growth inhibition across multiple cancer cell lines .
Antibacterial and Antifungal Properties
This compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's.
Case Study: AChE Inhibition
In a study focusing on AChE inhibition, sulfonamide derivatives were shown to enhance cholinergic transmission by inhibiting the hydrolysis of acetylcholine, thereby improving cognitive function in models of Alzheimer's disease .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies, where it was found to reduce inflammation markers in vitro. These findings suggest its potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of V600EBRAF | |
Antibacterial | AChE and BChE inhibition | |
Antifungal | Effective against fungal strains | |
Anti-inflammatory | Reduced inflammation markers |
The mechanisms underlying the biological activities of this compound involve its interaction with specific enzymes and receptors:
- Inhibition of Kinases : The compound binds to the active site of kinases such as V600EBRAF, leading to decreased cell proliferation in cancer cells.
- Enzyme Inhibition : By inhibiting AChE and BChE, it increases acetylcholine levels, enhancing neurotransmission.
- Modulation of Inflammatory Pathways : It appears to interfere with pro-inflammatory cytokine signaling pathways.
Properties
IUPAC Name |
4-ethynylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
Record name | 4-Ethynylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-08-5 | |
Record name | 4-Ethynylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?
A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:
- Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]
- Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]
Q2: What makes this synthetic approach significant?
A2: This method offers several advantages:
- One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]
- Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []
- High Yield: The reported yield for this method is 70%, highlighting its efficiency. []
Q3: How is this compound structurally characterized?
A3: The structure of this compound is confirmed using various spectroscopic techniques:
- ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []
- ¹³C NMR: Provides information about the carbon atoms present in the molecule. []
- IR Spectroscopy: Confirms the presence of characteristic functional groups. []
Q4: What are the potential applications of this compound?
A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.
Q5: Are there alternative methods for synthesizing this compound?
A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.
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